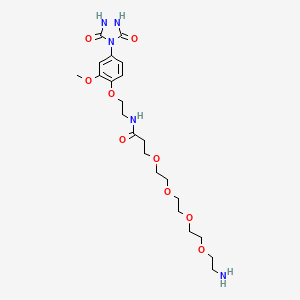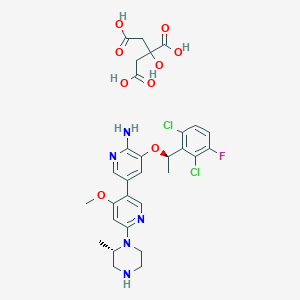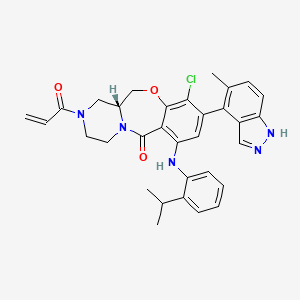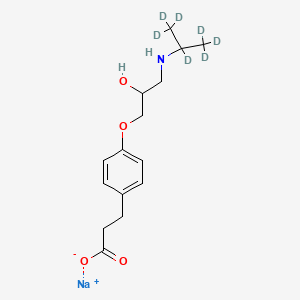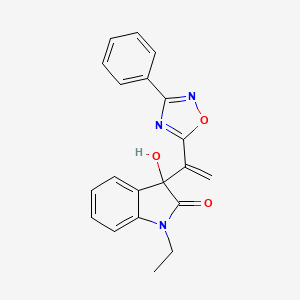
Ppar|A agonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ppar|A agonist 5 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPAR-α), a ligand-activated transcription factor. PPAR-α is involved in the regulation of lipid metabolism and plays a crucial role in various physiological processes, including energy homeostasis, inflammation, and cellular differentiation . This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and other conditions related to lipid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ppar|A agonist 5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This step often involves the use of condensation reactions to form the core scaffold of the compound.
Functionalization: Introduction of various functional groups to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ppar|A agonist 5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ppar|A agonist 5 has a wide range of scientific research applications, including:
Wirkmechanismus
Ppar|A agonist 5 exerts its effects by binding to the PPAR-α receptor, which then heterodimerizes with the retinoid X receptor (RXR)The activation of these genes leads to the regulation of lipid metabolism, inflammation, and energy homeostasis . Key molecular targets include genes involved in fatty acid oxidation, lipoprotein metabolism, and anti-inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Ppar|A agonist 5 can be compared with other PPAR agonists, such as:
Clofibrate: A PPAR-α agonist used to lower triglycerides and cholesterol levels.
Gemfibrozil: Another PPAR-α agonist with similar lipid-lowering effects.
Fenofibrate: A widely used PPAR-α agonist for treating hyperlipidemia.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for PPAR-α, which may result in distinct pharmacological profiles and therapeutic benefits compared to other PPAR agonists .
Eigenschaften
Molekularformel |
C23H21F3N2O2S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(E)-3-[2-methyl-4-[methyl-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H21F3N2O2S/c1-14-12-19(10-6-16(14)7-11-21(29)30)28(3)13-20-15(2)27-22(31-20)17-4-8-18(9-5-17)23(24,25)26/h4-12H,13H2,1-3H3,(H,29,30)/b11-7+ |
InChI-Schlüssel |
QFIXWGGOQQEVJG-YRNVUSSQSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)/C=C/C(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


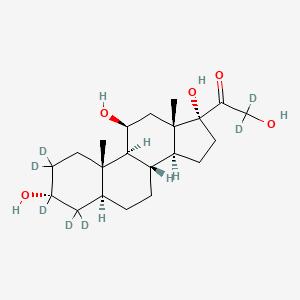

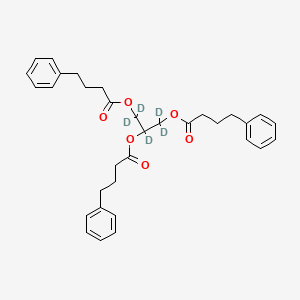
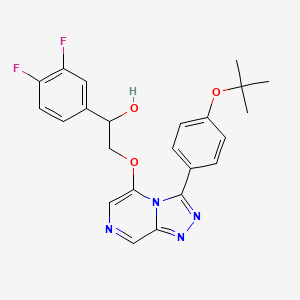


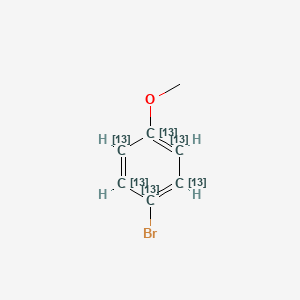
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

